molecular formula C20H24N2O2 B15248607 (r)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

(r)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

Cat. No.: B15248607
M. Wt: 324.4 g/mol
InChI Key: RUDCOOUVOZDBFS-GOSISDBHSA-N
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Description

®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-benzylpiperazine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Various substitution reactions can modify the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation Products: Oxides of the benzyl group.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Modified piperazine or benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various piperazine derivatives.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new drugs targeting neurological disorders.

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
  • ®-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate

Uniqueness

  • Structural Features : The presence of the benzyl group in ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate provides unique steric and electronic properties.
  • Pharmacological Profile : Exhibits distinct pharmacological activities compared to its analogs, making it a valuable compound for drug discovery.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[[(3R)-3-benzylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m1/s1

InChI Key

RUDCOOUVOZDBFS-GOSISDBHSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CN2CCN[C@@H](C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3

Origin of Product

United States

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